1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol

Photoaffinity labeling Synthetic chemistry Diazirine probe synthesis

1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol is a small-molecule, aliphatic diazirine derivative (CAS 14757-57-4, C₄H₈N₂O, MW 100.12 g/mol) widely used as a photoaffinity labeling (PAL) reagent. Upon irradiation with ~360 nm UV light, the strained three-membered diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate that inserts into nearby C–H and heteroatom–H bonds, forming covalent crosslinks with target biomolecules.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
Cat. No. B13628260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(C1(N=N1)C)O
InChIInChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3
InChIKeyRQDNIGQHSNLWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol is a Sought-After Aliphatic Diazirine Photoaffinity Probe for Targeted Protein Interaction Mapping


1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol is a small-molecule, aliphatic diazirine derivative (CAS 14757-57-4, C₄H₈N₂O, MW 100.12 g/mol) widely used as a photoaffinity labeling (PAL) reagent . Upon irradiation with ~360 nm UV light, the strained three-membered diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate that inserts into nearby C–H and heteroatom–H bonds, forming covalent crosslinks with target biomolecules [1]. Its compact, minimalist structure makes it a preferred scaffold for probing small-molecule–protein interactions with minimal perturbation of the parent ligand's binding affinity and physicochemical properties [2].

Workflow
Photoaffinity labeling (PAL) via ~360 nm UV-induced carbene insertion into proximal C–H/heteroatom–H bonds
Scaffold design
Minimalist aliphatic diazirine (MW 100.12) for mapping small-molecule–protein interactions with low steric perturbation
Binding context
May support studies in sterically constrained binding pockets where bulkier TPD probes could alter target engagement

Why Generic Diazirine Substitution Fails: The Crucial Differences Between Aliphatic and Aryl-Trifluoromethyl Diazirine Probes in Protein Labeling Outcomes


While both aliphatic and 3-aryl-3-trifluoromethyl-3H-diazirines (TPDs) generate carbenes upon UV irradiation, they are not interchangeable for photoaffinity labeling applications. Their divergent steric profiles, crosslinking selectivities, and synthetic accessibility lead to distinct experimental outcomes. Aliphatic diazirines like 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol offer a significantly smaller steric footprint (MW ~100 Da) compared to TPDs (MW increase of ~90 Da relative to the parent phenyl ring) [1]. This size difference is critical: smaller probes better preserve the native binding affinity of the parent ligand and can access sterically constrained binding pockets that bulkier TPDs cannot [1]. Furthermore, head-to-head comparative studies reveal that alkyl diazirine probes achieve more selective protein labeling in complex cell lysates than their TPD counterparts, despite the latter's generally higher crosslinking efficiency in purified systems [2]. This selectivity advantage is paramount for target deconvolution and off-target minimization in proteomics workflows.

Aliphatic diazirine (this product)
Aryl-trifluoromethyl diazirine (TPD)
Steric footprint
Adds ~56 Da to parent ligand; TPD addition ~90 Da may limit access to constrained pockets
Steric footprint
Adds ~56 Da to parent ligand; TPD addition ~90 Da may limit access to constrained pockets
Labeling selectivity
Alkyl diazirine may yield more selective labeling in complex lysates; TPD can show higher non-specific background
Labeling selectivity
Alkyl diazirine may yield more selective labeling in complex lysates; TPD can show higher non-specific background
Synthetic route
Quantitative one-step route available for this aliphatic diazirine; TPDs require multi-step syntheses
Synthetic route
Quantitative one-step route available for this aliphatic diazirine; TPDs require multi-step syntheses

Quantitative Evidence Guide: 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol vs. Closest Diazirine Comparators for Informed Procurement


Synthetic Accessibility: Quantitative One-Step Synthesis vs. Multi-Step Aryl Diazirine Routes

The synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol can be achieved in a single step with quantitative yield (≥99%) using adapted Vilsmeier conditions [1]. This contrasts sharply with the typical synthetic routes for 3-aryl-3-trifluoromethyl-3H-diazirines (TPDs), which require a four-step sequence (ketone → oxime → O-sulfonyl oxime → diaziridine → diazirine) [2]. Even under optimized one-pot conditions, conventional aliphatic diazirine syntheses from ketones achieve only 30–81% yields, with the highest reported one-pot yield being 81% using potassium tert-butoxide [2]. The quantitative, one-step route for this specific compound represents a significant advancement in synthetic efficiency and reduces the cost and complexity associated with producing the diazirine warhead.

Synthetic yield
Head-to-head
≥99% yield, 1 step
Conventional aliphatic: best one-pot 81%; TPD: ≥4 steps
Streamlined one-step synthesis may reduce probe manufacturing complexity
Quantitative route under adapted Vilsmeier conditions; review for scalability
Photoaffinity labeling Synthetic chemistry Diazirine probe synthesis

Molecular Size and Steric Footprint: Minimalist Aliphatic Diazirine vs. Bulky Aryl-Trifluoromethyl Diazirine

1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol has a molecular weight of 100.12 g/mol . When incorporated into a ligand, this aliphatic diazirine moiety adds only 56 Da (C₂H₄N₂O) relative to a methyl group. In direct comparison, replacing an aromatic ring with a 3-phenyl-3-trifluoromethyl-3H-diazirine (TPD) motif increases the molecular weight by 90 atomic mass units and raises the predicted octanol-water partition coefficient (CLogP) from 2.6 to 2.9, while also increasing topological polar surface area (tPSA) from 91 to 116 Ų [1]. The minimalist size of the target compound minimizes steric interference within the binding pocket, thereby better preserving the parent ligand's binding affinity and physicochemical properties [1].

MW addition
Head-to-head
+56 Da (C₂H₄N₂O)
TPD addition: +90 Da, ΔCLogP +0.3, ΔtPSA +25 Ų
Smaller addition better preserves parent ligand physicochemical properties
Calculated for A₂A adenosine receptor agonist context
Photoaffinity labeling Medicinal chemistry Target engagement

Photolabeling Selectivity in Complex Proteomes: Alkyl Diazirine Outperforms Trifluoromethylphenyl Diazirine in Cell Lysate

A direct comparative study of lactose-based photoaffinity probes bearing either alkyl diazirine or trifluoromethylphenyl diazirine (TPD) groups revealed distinct performance profiles. While TPD probes exhibited higher overall crosslinking efficiency with a single purified protein (peanut agglutinin, PNA), the alkyl diazirine probe achieved significantly more selective labeling of the target protein in a complex cell lysate mixture [1]. This selectivity advantage in biologically relevant, complex environments is attributed to the alkyl diazirine's reduced non-specific background labeling relative to the more promiscuous TPD carbene [1].

Lysate selectivity
Class-level
Alkyl diazirine: more selective labeling in cell lysate
TPD: higher efficiency with purified protein, lower selectivity in lysate
May support cleaner target deconvolution in complex proteomes
Qualitative comparison; confirm in target-specific matrix
Chemical proteomics Photoaffinity labeling Target identification

Comprehensive Spectroscopic Characterization: Fully Assigned NMR, IR, and Raman Data for Quality Control and Method Development

The compound 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol has been rigorously characterized by a full suite of spectroscopic methods, including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral assignments provided in the primary literature [1]. This level of characterization is not uniformly available for all diazirine building blocks from commercial sources and provides a reliable reference for identity and purity verification. In contrast, many commercially available diazirine intermediates are supplied with only basic QC data (e.g., LC-MS purity), lacking the detailed spectroscopic fingerprint necessary for troubleshooting synthetic modifications or confirming structural integrity in custom probe design.

Spectroscopic data
Reported
Full ¹H, ²H, ¹³C NMR, IR, Raman assignments
Many commercial diazirines: only basic purity / LC-MS data
Enables identity verification and QC without additional characterization
Published Molbank 2023; use as benchmark for in-house derivatives
Analytical chemistry Quality control Synthetic methodology

Functional Group Tolerance: Aliphatic Diazirine Stability Enables Versatile Downstream Derivatization

Aliphatic diazirines, including 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol, are known to tolerate a wide range of functional group interconversions (FGI), enabling the elaboration of versatile diazirine building blocks [1]. This contrasts with the more constrained reactivity of some TPD derivatives, where the presence of the trifluoromethyl group and aromatic ring can limit certain synthetic transformations or require specialized conditions. The aliphatic diazirine's compatibility with common reagents (e.g., oxidation to carboxylic acids in high yield using Jones reagent or Dess-Martin periodinane, coupling to amines via NHS esters) facilitates its incorporation into diverse molecular scaffolds for tailored photoaffinity probes [1].

Functional group tolerance
Class-level
Compatible with oxidation, amide coupling, azide substitution (>80% yield)
TPD may require specialized conditions due to CF₃/aryl groups
Supports versatile derivatization into custom photoaffinity probes
Aliphatic diazirine building block transformations; review specific protocols
Synthetic chemistry Bioconjugation Probe development

Optimal Research and Industrial Applications for 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol Based on Quantitative Performance Differentiation


Chemical Proteomics: Target Deconvolution of Small-Molecule Hits with Minimal Steric Perturbation

The compound's minimalist size (MW 100.12 Da) and aliphatic nature make it the photoaffinity warhead of choice when the binding pocket of the target protein is known or suspected to be sterically constrained [1]. Its small footprint preserves the binding affinity and physicochemical properties of the parent ligand, increasing the likelihood that the probe will engage the same binding site as the original hit molecule [1]. Furthermore, the superior selectivity of alkyl diazirine probes in cell lysates compared to bulkier TPD probes [2] reduces non-specific background labeling, facilitating cleaner target identification by LC-MS/MS. This is critical for confidently deconvoluting the protein targets of phenotypic screening hits.

Probe Development Campaigns Requiring Scalable and Cost-Effective Diazirine Intermediates

The quantitative, one-step synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol under mild Vilsmeier conditions [3] offers a significant advantage for laboratories scaling up the production of custom photoaffinity probes. Compared to the multi-step (4-step) and often moderate-yielding (30-81%) routes required for many TPD and conventional aliphatic diazirines [4], this streamlined synthesis reduces material costs, labor, and waste. Procurement of this building block from suppliers who utilize this optimized route ensures consistent, high-purity material for reproducible probe conjugation chemistry.

Quality Control and Method Development in Analytical Chemistry

The availability of a complete spectroscopic dataset—including fully assigned ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra—for 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol [3] provides a robust reference standard for analytical chemists. This enables unambiguous identity confirmation of the compound upon receipt from vendors, verification of purity after storage, and troubleshooting of synthetic modifications. The detailed spectral assignments can also serve as a benchmark for characterizing novel diazirine derivatives synthesized in-house, supporting method development and quality assurance workflows.

Application
Selection Property
Validation Focus
Chemical proteomics target deconvolution
Minimalist aliphatic scaffold with low steric perturbation
Binding affinity preservation and labeling selectivity in complex matrices
Scalable probe development campaigns
Single-step quantitative synthetic accessibility
Consistent high-purity material for reproducible probe conjugation
Analytical method development and QC
Complete spectroscopic characterization (NMR, IR, Raman)
Identity confirmation and purity benchmarking for incoming material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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